9(S)-Hete

Description

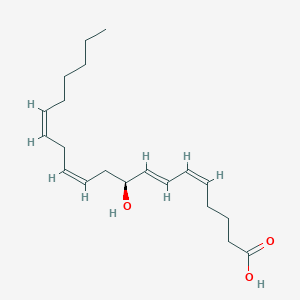

Structure

3D Structure

Properties

IUPAC Name |

(5Z,7E,9S,11Z,14Z)-9-hydroxyicosa-5,7,11,14-tetraenoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-10-13-16-19(21)17-14-11-9-12-15-18-20(22)23/h6-7,9-11,13-14,17,19,21H,2-5,8,12,15-16,18H2,1H3,(H,22,23)/b7-6-,11-9-,13-10-,17-14+/t19-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KATOYYZUTNAWSA-VBLHFSPLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC(C=CC=CCCCC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C[C@@H](/C=C/C=C\CCCC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801185384 |

Source

|

| Record name | (5Z,7E,9S,11Z,14Z)-9-Hydroxy-5,7,11,14-eicosatetraenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801185384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107656-13-3 |

Source

|

| Record name | (5Z,7E,9S,11Z,14Z)-9-Hydroxy-5,7,11,14-eicosatetraenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107656-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5Z,7E,9S,11Z,14Z)-9-Hydroxy-5,7,11,14-eicosatetraenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801185384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Non-Enzymatic Formation of 9(S)-HETE: Mechanism, Induction, and Chiral Analysis

Executive Summary

Hydroxyeicosatetraenoic acids (HETEs) are critical lipid mediators derived from arachidonic acid, influencing a vast array of physiological and pathological processes. Among these, 9-HETE is a key signaling molecule. A fundamental, yet often overlooked, aspect of its biology is its origin. While enzymatic pathways produce stereospecific isomers, the non-enzymatic formation of 9-HETE via lipid peroxidation is a hallmark of oxidative stress. This guide provides an in-depth exploration of the chemical mechanisms underpinning the non-enzymatic generation of 9-HETE, detailed protocols for its in vitro induction, and a robust analytical workflow for its quantification and stereochemical validation. The central thesis of this guide is that distinguishing non-enzymatic from enzymatic sources is not merely an academic exercise; it is essential for accurately interpreting experimental data and identifying true biomarkers of oxidative damage in research and drug development. The methodologies presented herein are designed as self-validating systems, emphasizing the use of chiral chromatography to confirm the racemic nature of 9-HETE as the definitive signature of its non-enzymatic origin.

Introduction: The Significance of 9-HETE and its Stereochemistry

Arachidonic acid (AA) metabolites, collectively known as eicosanoids, are potent signaling molecules. The HETE family is formed by the introduction of a single hydroxyl group onto the 20-carbon backbone of AA. 9-HETE, in particular, has been implicated in various cellular processes. However, the biological message it conveys is deeply dependent on its three-dimensional structure, or stereochemistry.

Like many biological molecules, 9-HETE exists as two non-superimposable mirror images, known as enantiomers: 9(S)-HETE and 9(R)-HETE. Enzymatic pathways, such as those involving certain cytochrome P450 (CYP) isozymes, are highly specific and typically produce a significant excess of one enantiomer over the other.[1][2]

In stark contrast, the non-enzymatic pathway, driven by the chaotic and indiscriminate attack of reactive oxygen species (ROS) on arachidonic acid, lacks this specificity. This process, known as lipid peroxidation or autoxidation, results in a nearly equal mixture of both the R and S enantiomers.[3][4] Therefore, the ratio of this compound to 9(R)-HETE serves as a powerful diagnostic tool: a ratio heavily skewed towards one enantiomer points to an enzymatic origin, while a ratio approaching 1:1 is the unequivocal signature of non-enzymatic formation and, by extension, oxidative stress.[4][5] This guide will focus exclusively on the latter, providing the foundational knowledge and practical methodologies to study this critical pathological process.

Section 1: The Core Mechanism of Non-Enzymatic 9-HETE Formation

The non-enzymatic synthesis of 9-HETE is a classic free-radical chain reaction, a process of lipid peroxidation that can occur with free arachidonic acid but more commonly attacks AA that is already esterified within membrane phospholipids.[3][4] The mechanism can be dissected into three primary stages: initiation, propagation, and termination, leading to the formation of hydroperoxide intermediates that are subsequently reduced.

-

Initiation: The process begins when a potent reactive oxygen species (ROS), such as the hydroxyl radical (•OH), abstracts a hydrogen atom from one of the bis-allylic carbons of arachidonic acid (C-7, C-10, or C-13). This is the rate-limiting step and results in the formation of an unstable carbon-centered lipid radical (L•).[6][7]

-

Propagation: The lipid radical rapidly reacts with molecular oxygen (O₂) to form a lipid peroxyl radical (LOO•). This new radical is sufficiently reactive to abstract a hydrogen atom from a neighboring polyunsaturated fatty acid (LH), creating a lipid hydroperoxide (LOOH) and a new lipid radical.[7][8] This regenerates the radical, allowing the process to continue in a self-propagating chain reaction.

-

Formation of 9-HpETE: When the initial hydrogen abstraction occurs at C-7 or C-10, subsequent oxygen insertion and rearrangement can lead to the formation of 9-hydroperoxyeicosatetraenoic acid (9-HpETE).

-

Reduction to 9-HETE: The relatively unstable 9-HpETE is then reduced to the more stable alcohol, 9-HETE. This reduction can occur non-enzymatically or be facilitated by cellular peroxidases like glutathione peroxidase.

Because the initial attack by ROS and the subsequent insertion of oxygen are not guided by the structured active site of an enzyme, the hydroxyl group can be added to either face of the molecule, resulting in a racemic mixture of approximately equal parts this compound and 9(R)-HETE.[3][4]

Section 2: Experimental Induction of Non-Enzymatic 9-HETE Formation (In Vitro)

To study the downstream effects of non-enzymatically generated 9-HETE or to test the efficacy of antioxidant compounds, a reliable in vitro model is essential. The core principle involves exposing an arachidonic acid-containing substrate to a controlled source of oxidative stress.

Causality of Experimental Choices: The choice of substrate and induction method is critical. Using free arachidonic acid is simpler but less biologically relevant than using AA esterified in liposomes or cell membranes, as the latter better mimics the primary target of lipid peroxidation in vivo.[3] Similarly, the choice of initiator dictates the specific ROS involved; metal-catalyzed oxidation heavily involves hydroxyl radicals via Fenton chemistry, while other systems can generate different ROS profiles.[9][10]

Protocol 2.1: Metal-Catalyzed Oxidation of Arachidonic Acid

This protocol uses ferrous iron (Fe²⁺) and hydrogen peroxide (H₂O₂) to generate highly reactive hydroxyl radicals via the Fenton reaction, which then initiate lipid peroxidation.

Methodology:

-

Substrate Preparation: Prepare a 1 mg/mL solution of arachidonic acid in ethanol. In a glass tube, evaporate 100 µL of this solution under a stream of nitrogen to leave a thin film of AA (100 µg).

-

Resuspension: Resuspend the AA film in 1 mL of phosphate-buffered saline (PBS), pH 7.4, by vortexing vigorously for 1 minute to create a fine suspension.

-

Initiation Reagent Preparation: Prepare fresh solutions of 1 mM ferrous sulfate (FeSO₄) and 1 mM hydrogen peroxide (H₂O₂) in deionized water.

-

Reaction Initiation: To the AA suspension, add 10 µL of the 1 mM FeSO₄ solution, followed by 10 µL of the 1 mM H₂O₂ solution. The final concentration will be approximately 10 µM for both.

-

Incubation: Incubate the reaction mixture at 37°C for 30 minutes in a shaking water bath, protected from light.

-

Reaction Termination: Stop the reaction by adding 10 µL of 100 mM butylated hydroxytoluene (BHT) in ethanol and immediately placing the sample on ice. BHT is a radical scavenger that terminates the chain reaction.

-

Sample Storage: The sample is now ready for immediate lipid extraction (Protocol 3.1) or can be stored at -80°C under nitrogen.

Section 3: Analytical Workflow for Quantification and Chiral Confirmation

A successful analysis must achieve two goals: accurate quantification of total 9-HETE and definitive proof of its non-enzymatic origin through chiral separation. This requires a sophisticated approach combining liquid chromatography with tandem mass spectrometry (LC-MS/MS).

The Self-Validating System: The power of this workflow lies in its dual-purpose output. By employing a chiral column, a single chromatographic run separates the 9(R) and 9(S) enantiomers. The mass spectrometer then provides sensitive and specific detection for each. The resulting data allows for the calculation of total 9-HETE concentration while simultaneously revealing the enantiomeric ratio (R/S), thus validating the product's origin.[4][11]

Protocol 3.1: Sample Preparation - Solid-Phase Extraction (SPE)

This protocol purifies and concentrates HETEs from the aqueous reaction mixture, removing salts and other interferences that are incompatible with LC-MS/MS analysis.[12][13]

Methodology:

-

Internal Standard: To the 1 mL sample from Protocol 2.1, add 10 ng of a deuterated internal standard (e.g., 9-HETE-d8). This is crucial for correcting for sample loss during extraction and for accurate quantification.

-

Acidification: Acidify the sample to pH ~3.5 by adding ~50 µL of 1 M HCl. This ensures that the carboxyl group of 9-HETE is protonated, allowing it to bind to the SPE sorbent.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg) by sequentially passing 2 mL of methanol followed by 2 mL of deionized water. Do not allow the cartridge to go dry.

-

Sample Loading: Load the acidified sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 2 mL of water followed by 2 mL of 30% methanol in water to remove polar impurities.

-

Elution: Elute the HETEs from the cartridge with 2 mL of methanol into a clean glass tube.

-

Evaporation: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water) for LC-MS/MS analysis.

Protocol 3.2: Quantification and Chiral Separation by LC-MS/MS

This protocol uses a chiral stationary phase to physically separate the this compound and 9(R)-HETE enantiomers before they enter the mass spectrometer for detection.

Instrumentation and Parameters:

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Chiral Column: A column specifically designed for separating enantiomers, such as a cellulose- or amylose-based chiral stationary phase.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

| Parameter | Typical Value / Description | Rationale |

| Chiral Column | e.g., Chiralcel OD-H, 5 µm | Physically separates the R and S enantiomers based on differential interaction with the stationary phase. |

| Mobile Phase | Isocratic or gradient elution using hexane/isopropanol/acetic acid or a reversed-phase equivalent. | Optimized to achieve baseline separation of the enantiomers. |

| Flow Rate | 0.5 - 1.0 mL/min | Adjusted for optimal chromatographic resolution. |

| Ionization Mode | Electrospray Ionization (ESI), Negative | HETEs readily form [M-H]⁻ ions, making this the most sensitive mode for detection. |

| MRM Transition (9-HETE) | Q1: 319.2 m/z → Q3: 115.1 m/z | Precursor ion [M-H]⁻ is selected in Q1; a specific fragment ion is monitored in Q3 for high specificity. |

| MRM Transition (9-HETE-d8) | Q1: 327.2 m/z → Q3: 120.1 m/z | Used for the deuterated internal standard to ensure it does not interfere with the analyte but is chemically similar. |

Methodology:

-

Equilibration: Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

-

Injection: Inject 5-10 µL of the reconstituted sample from Protocol 3.1.

-

Data Acquisition: Acquire data over a runtime sufficient to elute both enantiomers, monitoring the specified MRM transitions. Two distinct peaks should be observed for 9-HETE if separation is successful.

Section 4: Interpretation and Context

Interpreting the Data:

-

Quantification: The total concentration of 9-HETE is calculated by summing the peak areas of both the R and S enantiomers and comparing this total to the peak area of the known amount of internal standard (9-HETE-d8).

-

Chiral Confirmation: The enantiomeric ratio is calculated by dividing the peak area of the 9(R)-HETE by the peak area of the this compound.

-

Ratio ≈ 1.0: This result confirms a racemic mixture and provides strong evidence for a non-enzymatic, lipid peroxidation-driven formation pathway.[4][5]

-

Ratio significantly ≠ 1.0: A ratio skewed heavily towards one enantiomer (e.g., >5.0 or <0.2) would suggest a predominantly enzymatic origin, requiring a different biological interpretation.

-

Applications in Research and Drug Development:

-

Biomarker of Oxidative Stress: Measuring the levels of racemic HETEs in biological samples can serve as a direct, functional biomarker of in vivo lipid peroxidation and oxidative damage, which is implicated in numerous diseases.[5][14]

-

Screening Antioxidants: The in vitro induction assay (Protocol 2.1) can be used as a screening platform. A potential antioxidant drug candidate would be added during the incubation step, and its efficacy would be measured by its ability to reduce the formation of total racemic 9-HETE.

-

Investigating Drug Toxicity: Conversely, this methodology can be used to determine if a new chemical entity has pro-oxidant liabilities by assessing whether it increases the non-enzymatic formation of 9-HETE in cellular models.

Conclusion

References

-

Stepnov, A. A., & Murphy, R. C. (2017). Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid. Prostaglandins & Other Lipid Mediators, 133, 99–111. [Link]

-

Tallman, K. A., & Porter, N. A. (2022). Monolayer autoxidation of arachidonic acid to epoxyeicosatrienoic acids as a model of their potential formation in cell membranes. Journal of Lipid Research, 63(1), 100159. [Link]

-

Karpin, O. M., et al. (2021). Autoxidation of arachidonic acid with transformation of the molecule into various ring structures. ResearchGate. [Link]

-

Yadav, P. K., et al. (2021). 12-Hydroxyeicosatetraenoic acid is the only enzymatically produced HETE increased under brain ischemia. Neurochemistry International, 148, 105118. [Link]

-

Nowak, G., et al. (2022). Determination of Lipoxygenase, CYP450, and Non-Enzymatic Metabolites of Arachidonic Acid in Essential Hypertension and Type 2 Diabetes. International Journal of Molecular Sciences, 23(18), 10719. [Link]

-

Mendes, A. F., et al. (2022). Evaluating the In Vitro Potential of Natural Extracts to Protect Lipids from Oxidative Damage. Antioxidants, 11(11), 2246. [Link]

-

LIPID MAPS. (2012). Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry. [Link]

-

Karpin, O. M., et al. (2022). Autoxidation of arachidonic acid with rearrangements into different ring structures. ResearchGate. [Link]

-

Helal, M., et al. (2024). Sex- and enantiospecific differences in the formation rate of hydroxyeicosatetraenoic acids in rat organs. Canadian Journal of Physiology and Pharmacology. [Link]

-

Zareba, P., et al. (2022). The profile of oxidative stress markers (arachidonic and linoleic acid derivatives) in patients with benign prostatic hyperplasia in relation to metabolic syndrome. Aging, 14(19), 7935–7953. [Link]

-

Fernandes, D., et al. (2023). Research Models to Study Ferroptosis's Impact in Neurodegenerative Diseases. International Journal of Molecular Sciences, 24(11), 9474. [Link]

-

Schlotterbeck, J., et al. (2019). Enzymatic and non-enzymatic formation of hydroxy-fatty acids in cell culture. ResearchGate. [Link]

-

Mesaros, C., et al. (2017). Analysis of hydroxyeicosatetraenoic acids (HETEs) in human whole blood by chiral ultrahigh performance liquid chromatgraphy (UHPLC)-electron capture atmospheric pressure chemical ionization/high resolution mass spectrometry (ECAPCI/HRMS). Journal of Lipid Research, 58(5), 1000–1008. [Link]

-

van der Kraan, C. J., et al. (1995). Effects of reactive oxygen species on the biosynthesis of 12 (S)-hydroxyeicosatetraenoic acid in mouse epidermal homogenate. Journal of Investigative Dermatology, 105(6), 808–813. [Link]

-

Shoieb, S. M., et al. (2023). 11-Hydroxyeicosatetraenoics induces cellular hypertrophy in an enantioselective manner. Prostaglandins & Other Lipid Mediators, 168, 106756. [Link]

-

Omata, K., et al. (1998). Fluorescent HPLC assay for 20-HETE and other P-450 metabolites of arachidonic acid. American Journal of Physiology-Heart and Circulatory Physiology, 275(4), H1446–H1454. [Link]

-

Beetens, J. R., et al. (1986). Effects of reactive oxygen species on arachidonic acid metabolism in rabbit platelets. Prostaglandins, 32(6), 885–893. [Link]

-

Cini, M., et al. (2002). Lipid peroxidation of arachidonic acid (C 20:4, n-6). ResearchGate. [Link]

-

Mesaros, C., & Blair, I. A. (2011). Targeted quantitative analysis of eicosanoid lipids in biological samples using liquid chromatography-tandem mass spectrometry. Journal of Visualized Experiments, (54), 2849. [Link]

-

Ayala, A., et al. (2014). Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal. Oxidative Medicine and Cellular Longevity, 2014, 360438. [Link]

-

Aoyagi, K., & Koyano, T. (2021). Oxidative Metabolism as a Cause of Lipid Peroxidation in the Execution of Ferroptosis. International Journal of Molecular Sciences, 22(23), 12847. [Link]

-

Li, Y., et al. (2022). Key Role of 12-Lipoxygenase and Its Metabolite 12-Hydroxyeicosatetraenoic Acid (12-HETE) in Diabetic Retinopathy. Ocular Immunology and Inflammation, 30(7-8), 1636–1644. [Link]

-

Al-Ghareeb, A., et al. (2024). Promising Biomarkers for Early Diagnosis: Advances in Understanding the Pathogenesis of Diabetic Peripheral Neuropathy. Diabetes, Metabolic Syndrome and Obesity, 17, 337–354. [Link]

-

Leconte, C., et al. (2019). Characterization of non-enzymatic and enzymatic lipid peroxidation in the presence of leptin. ResearchGate. [Link]

-

Neves, N., et al. (2022). Prevention of ferroptosis in acute scenarios: an in vitro study with classic and novel anti-ferroptotic compounds. Toxicology Mechanisms and Methods, 32(9), 677–689. [Link]

-

Di Minno, A., et al. (2016). Mass spectrometric profiling of oxidized lipid products in human nonalcoholic fatty liver disease and nonalcoholic steatohepatitis. Journal of Lipid Research, 57(9), 1679–1688. [Link]

-

Chlubek, D. (2013). The effect of reactive oxygen species on the synthesis of prostanoids from arachidonic acid. Postepy Higieny i Medycyny Doswiadczalnej, 67, 909–923. [Link]

-

West, J. D., & Marnett, L. J. (2006). Methods for imaging and detecting modification of proteins by reactive lipid species. Current Protocols in Toxicology, Chapter 17, Unit 17.5. [Link]

-

Liu, M., et al. (2024). Study on the Mechanism of Lipid Peroxidation Induced by Carbonate Radicals. International Journal of Molecular Sciences, 25(5), 2919. [Link]

-

Wender-Ozegowska, E., et al. (2022). Metabolites of the Arachidonic Acid Lipoxygenase Pathway May Be Targets for Intervention and Diagnostic Markers for Metabolic Disorders in Pregnancy—A Pilot Study. Nutrients, 14(19), 4153. [Link]

-

Tsuboi, H., et al. (2023). Lipid Peroxidation of the Docosahexaenoic Acid/Arachidonic Acid Ratio Relating to the Social Behaviors of Individuals with Autism Spectrum Disorder: The Relationship with Ferroptosis. International Journal of Molecular Sciences, 24(19), 14856. [Link]

-

Reniere, M. L., et al. (2019). Arachidonic Acid Kills Staphylococcus aureus through a Lipid Peroxidation Mechanism. mBio, 10(5), e01113-19. [Link]

-

Dobson, P. D., & Doig, A. J. (2003). Distinguishing enzyme structures from non-enzymes without alignments. Journal of Molecular Biology, 330(4), 771–783. [Link]

-

Powers, S. K., & Jackson, M. J. (2008). Exercise-Induced Oxidative Stress: Cellular Mechanisms and Impact on Muscle Force Production. Physiological Reviews, 88(4), 1243–1276. [Link]

-

Li, W., et al. (2023). ROS-induced ATP synthase mRNA degradation and metabolism dysfunction reveals the mechanism of artificial deteriorated cotton seeds. PLoS ONE, 18(9), e0291410. [Link]

-

Tseng, C.-H., et al. (2024). 12-Hydroxyheptadecatrienoic Acid Predicts Hepatocellular Carcinoma Development During Nucleos(t)ide Analogue Therapy. Cancers, 16(5), 947. [Link]

Sources

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 12-Hydroxyeicosatetraenoic acid is the only enzymatically produced HETE increased under brain ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mass spectrometric profiling of oxidized lipid products in human nonalcoholic fatty liver disease and nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Research Models to Study Ferroptosis’s Impact in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. lipidmaps.org [lipidmaps.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. caymanchem.com [caymanchem.com]

9(S)-HETE signaling pathway

An In-Depth Technical Guide to the 9(S)-HETE Signaling Pathway: From Biosynthesis to Therapeutic Potential

Executive Summary

9(S)-Hydroxyeicosatetraenoic acid, or this compound, is a stereospecific bioactive eicosanoid derived from the enzymatic oxidation of arachidonic acid.[1][2] As a member of the hydroxyeicosatetraenoic acid (HETE) family, it is a critical signaling molecule involved in a spectrum of physiological and pathological processes, including inflammation, cell proliferation, and angiogenesis.[3] Unlike many other HETEs that signal through G protein-coupled receptors (GPCRs), this compound exerts its primary effects through a distinct mechanism: by acting as a direct agonist for the nuclear receptor, Retinoid X Receptor γ (RXRγ).[1] This interaction positions this compound as a key modulator of gene transcription, influencing cellular fate and function at the genomic level. This guide provides a comprehensive technical overview of the this compound signaling axis, from its biosynthesis and core molecular mechanism to its roles in disease and the state-of-the-art methodologies employed for its investigation. The unique nuclear receptor-mediated pathway of this compound presents a compelling and largely untapped area for therapeutic intervention in oncology, immunology, and vascular biology.

Biosynthesis and Metabolism of this compound

The generation of this compound is intrinsically linked to the arachidonic acid (AA) cascade. AA, a polyunsaturated fatty acid typically esterified in the cell membrane's phospholipid bilayer, is liberated by phospholipase enzymes in response to various stimuli. Once in the cytoplasm, free AA serves as a substrate for three major enzymatic pathways: cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP).

This compound is synthesized primarily through two of these pathways:

-

Lipoxygenase (LOX) Pathway : This is a predominant route for the formation of many HETEs.[4] Specific lipoxygenases catalyze the insertion of molecular oxygen into AA to form an unstable hydroperoxyeicosatetraenoic acid (HpETE) intermediate, in this case, 9(S)-HpETE. This intermediate is then rapidly reduced to the more stable hydroxy form, this compound, by ubiquitous cellular peroxidases such as glutathione peroxidase (GPx).[4]

-

Cytochrome P450 (CYP) Pathway : Certain isoforms of CYP monooxygenases can also directly metabolize AA to form a range of HETE products, including 9-HETE.[1][3][5] This pathway is particularly active in tissues such as the liver.[1]

The metabolic fate of this compound is less characterized than its synthesis, but like other eicosanoids, it is presumed to have a short biological half-life, being rapidly converted to inactive metabolites or esterified into membrane phospholipids.

Pathophysiological Roles of this compound Signaling

The activation of RXRγ by this compound implicates this pathway in numerous disease processes where RXR signaling is known to be a key regulator.

-

Inflammation and Immune Modulation : HETEs are well-established mediators of inflammation. [3][6]While some HETEs are potent pro-inflammatory agents (e.g., chemoattractants for neutrophils), others can have inhibitory effects. [7][8]The this compound/RXRγ axis likely contributes to immune modulation by transcriptionally regulating the expression of cytokines, chemokines, and adhesion molecules in immune and endothelial cells. Its precise role as either pro- or anti-inflammatory may be context- and cell-type-dependent.

-

Cancer Biology : RXR signaling is a critical regulator of cell proliferation, differentiation, and apoptosis. Its dysregulation is a hallmark of many cancers. The ability of an endogenous lipid mediator like this compound to activate this pathway suggests it may function as a microenvironmental factor that influences tumor growth and metastasis. [3][9]For instance, the related 12(S)-HETE is known to promote tumor cell invasion and angiogenesis. [10][11]The this compound pathway could represent a novel target for cancer therapeutics aimed at modulating RXR activity.

-

Angiogenesis : The formation of new blood vessels is a complex process tightly controlled by transcriptional programs. 20-HETE and 15(S)-HETE are known to promote angiogenesis. [12][13]By activating RXRγ, this compound can directly influence the expression of key angiogenic factors like Vascular Endothelial Growth Factor (VEGF), potentially playing a significant role in both physiological (e.g., wound healing) and pathological (e.g., tumor vascularization) angiogenesis.

Methodologies for Studying this compound Signaling

Investigating the this compound pathway requires a multi-faceted approach combining analytical chemistry for quantification and cell-based assays for functional characterization. The causality behind these experimental choices is to first confirm the presence and quantity of the ligand (this compound) and then to functionally validate its effect on the proposed downstream target (RXRγ transcriptional activity).

4.1. Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of eicosanoids in complex biological matrices due to its high selectivity and low detection limits. [14][15] Experimental Protocol: this compound Quantification

-

Sample Preparation & Lipid Extraction:

-

Collect biological sample (e.g., 200 µL plasma, cell culture supernatant).

-

Causality: To ensure accurate quantification, an internal standard (IS), such as a deuterated version of the analyte (e.g., 9-HETE-d8), is added at a known concentration at the earliest stage. This corrects for analyte loss during extraction and variability in instrument response.

-

Add 10 µL of IS solution (e.g., 100 ng/mL in ethanol).

-

Acidify the sample with 10 µL of 1% formic acid to protonate the carboxylic acid group of HETE, improving its retention on the solid-phase extraction (SPE) column.

-

Perform SPE using a C18 cartridge. Condition the cartridge with methanol followed by water. Load the sample, wash with a low-organic solvent (e.g., 15% methanol) to remove polar interferences, and elute the lipids with a high-organic solvent (e.g., methanol or acetonitrile).

-

Causality: SPE is a critical cleanup step that removes salts, proteins, and other interfering substances, concentrating the analyte of interest and leading to a cleaner, more robust MS signal.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 60:40 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Instrumentation: Utilize a UHPLC system coupled to a triple quadrupole mass spectrometer (QQQ-MS/MS). [14] * Chromatography: Separate the lipids on a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm). Use a gradient elution with mobile phase A (0.1% formic acid in water) and mobile phase B (acetonitrile). [14] * Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode. [14]Detection is performed using Multiple Reaction Monitoring (MRM), which provides exceptional specificity.

-

Causality: MRM works by isolating a specific precursor ion (the deprotonated molecule [M-H]⁻ of this compound) in the first quadrupole, fragmenting it in the collision cell, and then isolating a specific, characteristic product ion in the third quadrupole. This two-stage filtering process minimizes background noise and ensures that the signal is highly specific to the analyte.

-

Table 1: Example MRM Parameters for this compound Analysis

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

|---|---|---|---|

| This compound | 319.2 | 115.1 | -20 |

| 9-HETE-d8 (IS) | 327.2 | 122.1 | -20 |

Note: Specific ion transitions and collision energies must be optimized for the instrument in use.

4.2. Functional Assay: RXRγ Luciferase Reporter Assay

This cell-based assay directly measures the ability of this compound to activate transcription via an RXR-dependent mechanism. It is a cornerstone experiment for validating the signaling pathway.

Experimental Protocol: RXRγ Reporter Assay

-

Cell Culture and Transfection:

-

Use a suitable cell line that has low endogenous nuclear receptor activity (e.g., HEK293T, CV-1).

-

Causality: This ensures that the measured signal is primarily due to the exogenously introduced reporter and receptor plasmids, providing a clean system to study the specific interaction.

-

Co-transfect the cells with two plasmids using a lipid-based transfection reagent:

-

An RXRγ expression vector (to ensure sufficient receptor levels).

-

A reporter plasmid containing multiple copies of an RXR Response Element (RXRE) upstream of a minimal promoter driving the expression of the firefly luciferase gene.

-

-

A third plasmid expressing Renilla luciferase under a constitutive promoter is often co-transfected to serve as an internal control for transfection efficiency and cell viability.

-

-

Cell Treatment:

-

After 24 hours (to allow for plasmid expression), replace the medium.

-

Treat the cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) or a vehicle control (e.g., ethanol). A known RXR agonist (e.g., 9-cis-retinoic acid) should be used as a positive control.

-

Incubate for an additional 18-24 hours.

-

Causality: This incubation period is necessary for the full transcriptional and translational process to occur, leading to the accumulation of the luciferase enzyme.

-

-

Lysis and Luminescence Measurement:

-

Wash the cells with PBS and lyse them using a passive lysis buffer.

-

Use a dual-luciferase assay system. First, add the firefly luciferase substrate and measure the luminescence on a luminometer.

-

Next, add the quench/stop reagent and the Renilla luciferase substrate (e.g., coelenterazine) and measure the second luminescence signal.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Plot the normalized luciferase activity (as fold change over vehicle control) against the concentration of this compound to generate a dose-response curve and calculate the EC₅₀ value.

-

Self-Validation: A successful experiment will show a dose-dependent increase in luciferase activity with this compound treatment that is absent in cells not transfected with the RXRγ expression vector, confirming the receptor-dependency of the response.

-

Therapeutic Implications and Future Directions

The discovery of this compound as an endogenous ligand for RXRγ opens new avenues for therapeutic development.

-

Drug Development : Designing specific and potent modulators (agonists or antagonists) of the this compound binding site on RXRγ could provide a novel strategy for treating diseases driven by aberrant RXR signaling, such as certain cancers and inflammatory disorders. This approach may offer greater specificity and fewer off-target effects compared to broadly acting retinoids.

-

Biomarker Potential : Elevated levels of this compound in tissues or biofluids could serve as a diagnostic or prognostic biomarker for diseases characterized by inflammation or hyperproliferation.

Future research should focus on:

-

Deconvoluting the specific gene targets regulated by the this compound/RXRγ axis in different cell types.

-

Understanding the interplay between this compound and other RXR ligands (e.g., retinoids) in physiological settings.

-

Developing high-throughput screens to identify small molecule modulators of the this compound/RXRγ interaction.

-

Evaluating the in vivo efficacy of targeting this pathway in preclinical models of cancer and inflammation.

References

-

This compound | C20H32O3 | CID 5283167. PubChem - NIH. [Link]

-

Moreno, J. J. (2009). New aspects of the role of hydroxyeicosatetraenoic acids in cell growth and cancer development. Biochemical Pharmacology. [Link]

-

Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology. PubMed Central - NIH. [Link]

-

The Role of Hydroxyeicosatetraenoic Acids in the Regulation of Inflammation in Bronchial Asthma. PubMed. [Link]

-

Metabolic pathway from arachidonic acid to 20-HETE. ResearchGate. [Link]

-

Powell, W. S., & Rokach, J. (2015). Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. [Link]

-

Key Role of 12-Lipoxygenase and Its Metabolite 12-Hydroxyeicosatetraenoic Acid (12-HETE) in Diabetic Retinopathy. Taylor & Francis Online. [Link]

-

Identification of the Orphan G Protein-coupled Receptor GPR31 as a Receptor for 12-(S)-Hydroxyeicosatetraenoic Acid. Journal of Biological Chemistry. [Link]

-

15(S)-HETE modulates LTB4 production and neutrophil chemotaxis in chronic bronchitis. American Journal of Physiology-Lung Cellular and Molecular Physiology. [Link]

-

Takata, S., et al. (1994). 15-Hydroxyeicosatetraenoic acid inhibits neutrophil migration across cytokine-activated endothelium. The American Journal of Pathology. [Link]

-

Nie, D., et al. (2006). Endogenous 12(S)-HETE production by tumor cells and its role in metastasis. PubMed. [Link]

-

Tong, W. G., et al. (2012). Effect of 15-lipoxygenase metabolites on angiogenesis: 15(S)-HPETE is angiostatic and 15(S)-HETE is angiogenic. PubMed. [Link]

-

Determination of nine prostaglandins in the arachidonic acid metabolic pathway with UHPLC-QQQ-MS/MS and application to in vitro and in vivo inflammation models. PubMed Central. [Link]

-

Methods of the Analysis of Oxylipins in Biological Samples. MDPI. [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. This compound | C20H32O3 | CID 5283167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. New aspects of the role of hydroxyeicosatetraenoic acids in cell growth and cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Role of Hydroxyeicosatetraenoic Acids in the Regulation of Inflammation in Bronchial Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

- 8. 15-Hydroxyeicosatetraenoic acid inhibits neutrophil migration across cytokine-activated endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Endogenous 12(S)-HETE production by tumor cells and its role in metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effect of 15-lipoxygenase metabolites on angiogenesis: 15(S)-HPETE is angiostatic and 15(S)-HETE is angiogenic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Determination of nine prostaglandins in the arachidonic acid metabolic pathway with UHPLC-QQQ-MS/MS and application to in vitro and in vivo inflammation models - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

Methodological & Application

Application Note & Protocol: Quantitative Analysis of 9(S)-HETE in Tissue Samples

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the accurate and reproducible measurement of 9(S)-Hydroxyeicosatetraenoic Acid (9(S)-HETE) in tissue samples. We delve into the biological significance of this compound, offering a scientific rationale for its quantification in various research contexts. This guide presents detailed, step-by-step protocols for tissue collection, homogenization, robust lipid extraction, and sample purification via solid-phase extraction (SPE). Furthermore, we compare and contrast the primary analytical techniques for quantification—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA)—providing the necessary parameters for successful implementation. The protocols are designed with self-validating principles to ensure data integrity, supported by insights into the causality behind critical experimental choices.

Introduction: The Scientific Imperative for Measuring this compound

9(S)-Hydroxyeicosatetraenoic acid, or this compound, is a bioactive eicosanoid, a signaling molecule derived from the enzymatic or non-enzymatic oxidation of arachidonic acid.[1][2] Its biosynthesis is a critical indicator of specific physiological and pathological activities.

Biosynthesis Pathways:

-

Enzymatic Production: this compound can be formed from arachidonic acid by the action of cytochrome P450 (CYP) enzymes in tissues like the liver.[2][3]

-

Non-Enzymatic Production: It is also a product of lipid peroxidation, a process associated with oxidative stress.[4][5]

The presence and concentration of this compound in tissues are linked to a variety of biological processes, making it a valuable biomarker in several areas of research:

-

Inflammation and Cancer: HETEs, including 9-HETE, are recognized for their roles in modulating inflammatory responses and growth-related pathways.[2][6] Altered levels have been implicated in the progression of certain cancers and inflammatory diseases.[6]

-

Cardiovascular Disease: Elevated plasma levels of 9-HETE have been associated with coronary artery disease, suggesting its involvement in cardiovascular pathophysiology.[5][7]

-

Cell Signaling: this compound functions as an agonist for nuclear receptors like the retinoid X receptor γ (RXRγ), influencing gene transcription and cellular function.[3]

Given its role as a signaling molecule and disease biomarker, the precise quantification of this compound in tissue is paramount for advancing our understanding of these complex biological systems.

Signaling Pathway Overview

The diagram below illustrates the origin of this compound from arachidonic acid and its position among other major eicosanoid families.

Caption: Biosynthesis pathways of this compound from arachidonic acid.

Experimental Design: A Validated Workflow

The accurate quantification of this compound from complex tissue matrices requires a multi-step workflow. Each stage is critical for minimizing analyte loss, removing interfering substances, and ensuring reproducible results.

Workflow Diagram

This diagram outlines the essential stages from sample collection to final data analysis.

Caption: Overall experimental workflow for this compound quantification.

Detailed Protocols

PART 3.1: Sample Collection and Preservation

Rationale: The stability of lipids is paramount for reliable analysis.[8] Immediate processing or rapid, deep freezing is essential to halt enzymatic activity and prevent auto-oxidation that can artificially generate or degrade this compound.[9][10][11]

Protocol: Tissue Collection and Storage

-

Excision: Immediately following excision, rinse the tissue sample with ice-cold phosphate-buffered saline (PBS) to remove any residual blood.

-

Snap Freezing: Promptly snap-freeze the tissue in liquid nitrogen.[10][11] This is the most critical step to preserve the in-vivo lipid profile.

-

Storage: Store the frozen tissue samples at -80°C in properly labeled cryovials.[10][12][13] Long-term stability at -20°C is insufficient for preventing lipid oxidation.[12]

-

Inhibitors: For certain applications, immediately homogenizing fresh tissue in a solvent containing antioxidants (like butylated hydroxytoluene, BHT) and enzyme inhibitors (like indomethacin for cyclooxygenases) can be beneficial.[12][14][15]

PART 3.2: Tissue Homogenization and Lipid Extraction

Rationale: Efficiently disrupting the tissue architecture is necessary to release lipids into an organic solvent. The Folch method, using a chloroform:methanol mixture, is a gold-standard technique for exhaustive lipid extraction from tissues.[16][17][18][19] The solvent ratio creates a single phase with the water present in the tissue, ensuring comprehensive extraction.

Protocol: Modified Folch Extraction

-

Preparation: Keep tissue samples on ice at all times to prevent degradation.[9]

-

Homogenization:

-

Weigh the frozen tissue sample (e.g., 50-100 mg).

-

Place it in a glass homogenizer tube on ice.

-

Add a 2:1 (v/v) mixture of chloroform:methanol at a volume 20 times the tissue weight (e.g., 1 g of tissue in 20 mL of solvent).[17][20]

-

Crucial Step: Add an appropriate internal standard (IS), such as deuterated 9-HETE-d8, at this stage. The IS will account for analyte loss during extraction and purification.

-

Homogenize thoroughly until no visible tissue fragments remain. A bead-based homogenizer can also be effective.[21]

-

-

Phase Separation:

-

Collection:

PART 3.3: Sample Purification by Solid-Phase Extraction (SPE)

Rationale: The crude lipid extract contains numerous compounds that can interfere with downstream analysis. SPE is a highly effective and selective method for purifying eicosanoids like this compound from the more abundant lipid classes.[9][15] A C18 reverse-phase cartridge is commonly used for this purpose.[12][14]

Protocol: C18-SPE Purification

-

Sample Reconstitution: Reconstitute the dried lipid extract in a small volume of an appropriate solvent, such as 50% methanol in water.

-

Acidification: Acidify the sample to a pH of approximately 3.5 using dilute hydrochloric acid.[14] This protonates the carboxylic acid group of this compound, increasing its retention on the C18 stationary phase.

-

Cartridge Conditioning:

-

Wash a C18 SPE cartridge (e.g., 100-500 mg) with one column volume of methanol.

-

Equilibrate the cartridge with one column volume of water adjusted to pH 3.5.[9]

-

-

Sample Loading: Load the acidified sample onto the conditioned C18 cartridge.

-

Washing Steps:

-

Wash the cartridge with one column volume of water (pH 3.5) to remove polar impurities.

-

Wash with one column volume of a low-percentage organic solvent (e.g., 15% ethanol) to remove moderately polar interferences.[14]

-

Wash with one column volume of hexane to elute neutral lipids and other non-polar interferences.[9][14]

-

-

Elution: Elute the this compound and other eicosanoids from the cartridge using a suitable organic solvent like methyl formate or ethyl acetate.[9][14]

-

Final Preparation: Evaporate the elution solvent under a stream of nitrogen. Reconstitute the purified extract in the mobile phase for LC-MS/MS analysis or the specific assay buffer for ELISA.[14][21]

Quantification Methodologies

The choice of quantification platform depends on the required sensitivity, specificity, throughput, and available instrumentation.

PART 4.1: LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)

Rationale: LC-MS/MS is the gold standard for eicosanoid analysis. It offers exceptional specificity by separating compounds based on their chromatographic retention time and then identifying them by their unique precursor-to-product ion mass transitions (Multiple Reaction Monitoring, MRM).[15][22] This method can distinguish between structurally similar isomers, which is a significant challenge for antibody-based methods.[23]

Protocol: LC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: Use a C18 reversed-phase column (e.g., 2.1 mm x 100 mm, <2 µm particle size).

-

Mobile Phase A: Water with 0.1% acetic acid or 0.02% acetic acid.[21][23]

-

Mobile Phase B: Acetonitrile/Methanol mixture (e.g., 90:10 v/v) with 0.1% acetic acid.[23]

-

Gradient: Develop a gradient that effectively separates this compound from other HETE isomers. A typical run starts with a low percentage of mobile phase B, ramping up to elute the more hydrophobic compounds.

-

-

Mass Spectrometry Detection:

-

Ionization: Use electrospray ionization (ESI) in negative ion mode.

-

MRM Transitions: Monitor specific mass transitions for this compound and its deuterated internal standard.

-

This compound: The precursor ion (m/z) is typically 319.2, derived from [M-H]⁻. Product ions will depend on the instrument and collision energy but are specific fragments of the parent molecule.

-

9-HETE-d8 (IS): The precursor ion (m/z) will be higher due to the deuterium labels (e.g., 327.2).

-

-

-

Quantification:

-

Generate a standard curve using a certified this compound standard across a range of concentrations (e.g., pg/mL to ng/mL).

-

Calculate the ratio of the peak area of the endogenous this compound to the peak area of the internal standard.

-

Determine the concentration in the sample by interpolating this ratio against the standard curve.

-

| Parameter | Typical Value/Condition | Reference |

| LC Column | C18 Reversed-Phase | [24] |

| Mobile Phase | Water/Acetonitrile with Acetic Acid | [21][23] |

| Ionization Mode | ESI Negative | [22] |

| Precursor Ion (m/z) | 319.2 for 9-HETE | [22] |

| Internal Standard | Deuterated HETE (e.g., 15(S)-HETE-d8) | [22][25] |

PART 4.2: ELISA (Enzyme-Linked Immunosorbent Assay)

Rationale: ELISA is a high-throughput, cost-effective method that does not require extensive instrumentation like a mass spectrometer.[26] It relies on the specific binding of an antibody to the target analyte.[26] However, a key consideration is the potential for cross-reactivity with other structurally similar HETE isomers, which can lead to overestimation if not properly validated.[27]

Protocol: Competitive ELISA

-

Kit Selection: Choose a commercially available 9-HETE ELISA kit with validated performance characteristics (sensitivity, range, cross-reactivity).

-

Sample Preparation: Reconstitute the purified, dried sample extract in the specific assay buffer provided with the kit.

-

Assay Procedure:

-

Follow the manufacturer's protocol precisely. Typically, this involves adding standards, controls, and samples to a microplate pre-coated with a capture antibody.

-

Add a known amount of enzyme-conjugated 9-HETE (tracer). The endogenous 9-HETE in the sample will compete with the tracer for binding to the antibody.

-

Wash the plate to remove unbound reagents.

-

Add a substrate that reacts with the enzyme to produce a colorimetric signal.

-

-

Data Analysis:

-

The signal intensity is inversely proportional to the amount of 9-HETE in the sample.

-

Measure the absorbance using a plate reader at the specified wavelength.

-

Generate a standard curve and calculate the sample concentrations based on their absorbance values.

-

| Parameter | Typical Value/Condition | Reference |

| Assay Format | Competitive ELISA | [28] |

| Sensitivity | pg/mL to ng/mL range | [29] |

| Sample Matrix | Purified lipid extract in assay buffer | [29] |

| Detection | Colorimetric (Absorbance) | [28] |

Method Validation and Quality Control

To ensure that the analytical procedure is fit for its intended purpose, a validation study should be performed.[30] This is crucial for regulatory submissions and generating high-quality, reliable data.

Key Validation Parameters (as per FDA/ICH Guidelines):

-

Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components. For LC-MS/MS, this is demonstrated by unique retention times and MRM transitions. For ELISA, cross-reactivity with related eicosanoids must be quantified.

-

Linearity and Range: The method should provide results that are directly proportional to the concentration of the analyte within a given range. A calibration curve with an acceptable correlation coefficient (e.g., r² > 0.99) is required.[31]

-

Accuracy and Precision:

-

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Conclusion

The quantification of this compound in tissue samples is a powerful tool for investigating a range of physiological and pathological processes. The choice between the highly specific LC-MS/MS method and the high-throughput ELISA platform will depend on the specific research question and available resources. By adhering to the detailed protocols for sample handling, extraction, purification, and analysis outlined in this guide, researchers can generate accurate, reproducible, and scientifically sound data. Rigorous method validation is the cornerstone of this process, ensuring that the results are trustworthy and fit for purpose in both basic research and drug development settings.

References

-

Serhan Laboratory. Specialized Pro-Resolving Mediators and Eicosanoids: A Preferred Solid-Phase Extraction Protocol from Tissues and Biological. The Serhan Laboratory. Available from: [Link]

-

Malibari R. Lipid extraction by folch method. Slideshare. 2013. Available from: [Link]

-

General procedure | Cyberlipid. Cyberlipid. Available from: [Link]

- Breil C, et al. “Bligh and Dyer” and Folch Methods for Solid–Liquid–Liquid Extraction of Lipids from Microorganisms.

-

Lipid Extraction By Folch Method. YouTube. 2021. Available from: [Link]

-

Low LK, Ng CS. EXTRACTION OF LIPIDS (MODIFIED FOLCH'S METHOD). Available from: [Link]

- Yuan, Z., et al. (2014). Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suitable for Human Materials. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 964, 56–65.

- Moreno JJ. New aspects of the role of hydroxyeicosatetraenoic acids in cell growth and cancer development. Biochem Pharmacol. 2009;77(1):1-10.

- Kaur, G., et al. (2016). Quantification of eicosanoids and their metabolites in biological matrices: a review. Journal of pharmaceutical and biomedical analysis, 124, 213–230.

- Powell WS, Rokach J. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid. Biochim Biophys Acta. 2015;1851(4):340-355.

- Tong, W. G., et al. (2016). Regulation of Inflammation in Cancer by Eicosanoids. Cancer metastasis reviews, 35(3), 395–412.

-

A Standard Test Method for Lipid Quantitation in Liposomal Formulations. FDA. Available from: [Link]

- Edin, M. L., et al. (2018). Unraveling the role of 12- and 20-HETE in cardiac pathophysiology: G-protein coupled receptors, pharmacological inhibitors and transgenic approaches.

- Burla, B., et al. (2018).

- Haeggström JZ, et al. Inflammation, Cancer and Oxidative Lipoxygenase Activity are Intimately Linked. Antioxidants (Basel). 2017;6(4):87.

-

Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry. LIPID MAPS. Available from: [Link]

- Yang, P., et al. (2014). Simultaneous LC-MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 964, 74–84.

-

Lipid extraction, storage and sample handling. Request PDF. ResearchGate. 2012. Available from: [Link]

-

Q2(R2) Validation of Analytical Procedures. FDA. Available from: [Link]

- Panigrahy, D., et al. (2012). EET signaling in cancer. Cancer metastasis reviews, 31(3-4), 625–636.

-

Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. 2024. Available from: [Link]

-

FDA Guidance on analytical procedures and methods validation published. ECA Academy. 2015. Available from: [Link]

- Yang, P., et al. (2009). A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue. Analytical biochemistry, 388(1), 14–23.

- da Silva, A. M., et al. (2018). Time collection and storage conditions of lipid profile. Brazilian journal of medical and biological research = Revista brasileira de pesquisas medicas e biologicas, 51(10), e7481.

-

ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. 2026. Available from: [Link]

-

Exploring Sample Storage Conditions for the Mass Spectrometric Analysis of Extracted Lipids from Latent Fingerprints. PMC. 2025. Available from: [Link]

- Yasuda S, et al. Comprehensive analysis of fatty acid metabolites produced by gut microbiota using LC-MS/MS-based lipidomics. J Lipid Res. 2022;63(11):100282.

-

Short-term cold stress effects on antioxidant, metabolic, and immune responses in the red and white muscles of juvenile yellowfin tuna (Thunnus albacares). Frontiers. Available from: [Link]

-

20-HETE ELISA Kits. Biocompare. Available from: [Link]

-

5-Hydroxyeicosatetraenoic acid. Wikipedia. Available from: [Link]

-

Quantification of 20-hydroxyeicosatetraenoic acid by colorimetric competitive enzyme linked immunosorbent assay. Indian Academy of Sciences. Available from: [Link]

-

Targeted Chiral Analysis of Bioactive Arachidonic Acid Metabolites Using Liquid-Chromatography-Mass Spectrometry. MDPI. 1989. Available from: [Link]

-

20-Hydroxyeicosatetraenoic acid. Wikipedia. Available from: [Link]

- Cheng, J., et al. (2016). 20-HETE in the regulation of vascular and cardiac function. Pharmacological research, 113(Pt A), 505–512.

-

Detroit R&D 20-HETE ELISA. Available from: [Link]

- Schwartzman, M. L., et al. (2010). 20-Hydroxyeicosatetraenoic Acid and Angiotensin. Hypertension (Dallas, Tex. : 1979), 56(3), 346–347.

- Hochhauser E, et al. The role of 20-HETE in cardiovascular diseases and its risk factors.

- Wnorowska, M., et al. (2022). Metabolites of the Arachidonic Acid Lipoxygenase Pathway May Be Targets for Intervention and Diagnostic Markers for Metabolic Disorders in Pregnancy-A Pilot Study. International journal of molecular sciences, 23(20), 12108.

- Gu, J., et al. (2016). Methods of the Analysis of Oxylipins in Biological Samples. Molecules (Basel, Switzerland), 21(10), 1332.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. New aspects of the role of hydroxyeicosatetraenoic acids in cell growth and cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. Regulation of Inflammation in Cancer by Eicosanoids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Unraveling the role of 12- and 20-HETE in cardiac pathophysiology: G-protein coupled receptors, pharmacological inhibitors and transgenic approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scielo.br [scielo.br]

- 9. serhanlab.bwh.harvard.edu [serhanlab.bwh.harvard.edu]

- 10. Effects of Different Storage Conditions on Lipid Stability in Mice Tissue Homogenates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Short-term cold stress effects on antioxidant, metabolic, and immune responses in the red and white muscles of juvenile yellowfin tuna (Thunnus albacares) [frontiersin.org]

- 12. caymanchem.com [caymanchem.com]

- 13. researchgate.net [researchgate.net]

- 14. arborassays.com [arborassays.com]

- 15. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Lipid extraction by folch method | PPTX [slideshare.net]

- 17. General procedure | Cyberlipid [cyberlipid.gerli.com]

- 18. “Bligh and Dyer” and Folch Methods for Solid–Liquid–Liquid Extraction of Lipids from Microorganisms. Comprehension of Solvatation Mechanisms and towards Substitution with Alternative Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. repository.seafdec.org [repository.seafdec.org]

- 20. youtube.com [youtube.com]

- 21. Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suitable for Human Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 22. lipidmaps.org [lipidmaps.org]

- 23. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]

- 24. A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 25. jsbms.jp [jsbms.jp]

- 26. sigmaaldrich.com [sigmaaldrich.com]

- 27. mdpi.com [mdpi.com]

- 28. ias.ac.in [ias.ac.in]

- 29. biocompare.com [biocompare.com]

- 30. fda.gov [fda.gov]

- 31. fda.gov [fda.gov]

- 32. propharmagroup.com [propharmagroup.com]

Application Note: High-Resolution Chiral Analysis of 9-HETE Isomers by LC-MS/MS

Introduction: The Significance of Chirality in 9-HETE Biology

9-Hydroxyeicosatetraenoic acid (9-HETE) is a bioactive lipid mediator derived from the oxygenation of arachidonic acid. It exists as two distinct enantiomers: 9(S)-HETE and 9(R)-HETE. The stereochemistry of the hydroxyl group at the C9 position is not a trivial structural detail; it is a critical determinant of the molecule's origin and biological function.

Enzymatic pathways, such as those involving cytochrome P450 (CYP) enzymes, stereospecifically produce certain isomers, like this compound.[1] In contrast, non-enzymatic formation through free radical-mediated lipid peroxidation results in a racemic mixture, containing roughly equal amounts of the 9(S) and 9(R) forms.[2][3] Therefore, the ability to accurately separate and quantify these enantiomers provides a powerful tool to distinguish between enzymatic signaling cascades and generalized oxidative stress in various physiological and pathological states, such as cerebral ischemia.[2]

Functionally, the enantiomers can exhibit different biological activities. For instance, this compound is known to be an agonist for the retinoid X receptor γ (RXRγ), highlighting the stereospecificity of receptor-ligand interactions.[1] This makes the chiral analysis of 9-HETE essential for understanding its precise role in health and disease, identifying potential therapeutic targets, and developing specific biomarkers.

This application note provides a comprehensive, field-proven protocol for the robust chiral separation and quantification of this compound and 9(R)-HETE using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The Principle of Chiral Separation for HETE Isomers

Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation by standard chromatographic techniques (like conventional C18 reversed-phase columns) impossible.[4][5] To resolve a racemic mixture, a chiral environment must be introduced. In High-Performance Liquid Chromatography (HPLC), this is most effectively achieved by using a Chiral Stationary Phase (CSP).[6][7]

A CSP consists of a chiral selector immobilized onto a solid support (e.g., silica gel). As the enantiomers pass through the column, they form transient, diastereomeric complexes with the chiral selector.[4] Due to their different three-dimensional arrangements, the two enantiomers will interact with the CSP with varying affinities, leading to different retention times and, consequently, their separation.

The Arachidonic Acid Cascade and 9-HETE Formation

Understanding the origin of 9-HETE is central to interpreting analytical results. The diagram below illustrates the divergent pathways leading to the formation of its enantiomers.

Detailed Experimental Protocols

Protocol 1: Sample Preparation via Solid Phase Extraction (SPE)

Rationale: Biological matrices like plasma and tissue homogenates are complex. SPE is a crucial step to remove interfering substances (e.g., phospholipids, salts) and concentrate the analytes of interest, leading to a cleaner sample and improved LC-MS/MS performance. [8][9] Materials:

-

SPE Cartridges (e.g., C18, 50-100 mg)

-

Internal Standard (IS): 15(S)-HETE-d8 or another suitable deuterated analog

-

Solvents: Methanol (MeOH), Acetonitrile (ACN), Hexane, Water (HPLC-grade), Formic Acid (FA)

-

Sample Lysate/Homogenate

-

Nitrogen Evaporator

Procedure:

-

Sample Acidification: Acidify the aqueous sample (e.g., 1 mL of plasma) to a pH of ~3.5-4.0 by adding 0.1% formic acid. This ensures the carboxylic acid group of 9-HETE is protonated, promoting its retention on the reversed-phase sorbent.

-

Internal Standard Spiking: Add the internal standard (e.g., 10 µL of 1 µg/mL 15(S)-HETE-d8) to the sample and vortex briefly. The IS corrects for analyte loss during sample preparation and for variations in MS ionization. [10]3. SPE Cartridge Conditioning:

-

Wash the C18 cartridge with 2 mL of MeOH.

-

Equilibrate with 2 mL of HPLC-grade water. Do not let the cartridge run dry.

-

-

Sample Loading: Load the acidified sample onto the conditioned SPE cartridge at a slow, consistent flow rate (~1 mL/min).

-

Washing:

-

Wash the cartridge with 2 mL of 10% MeOH in water to remove polar interferences.

-

Wash with 2 mL of hexane to remove neutral lipids.

-

-

Elution: Elute the HETEs from the cartridge with 2 mL of MeOH into a clean collection tube.

-

Drying and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid). Vortex and transfer to an autosampler vial.

-

Protocol 2: Chiral LC-MS/MS Analysis

Rationale: This protocol uses a polysaccharide-based chiral column, which provides excellent enantioselectivity for hydroxylated fatty acids. [4][11]Coupling this with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode ensures both high selectivity and sensitivity for quantification. [10][12] Instrumentation & Consumables:

-

LC System: UHPLC or HPLC system capable of delivering precise gradients.

-

Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Chiral Column: Lux 3 µm Amylose-2, 150 x 2.0 mm (or similar polysaccharide-based column, e.g., Chiralpak AD). [2]* Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

LC Method Parameters:

| Parameter | Recommended Setting | Causality/Justification |

| Column Temperature | 25 - 40 °C | Temperature can influence chiral recognition and peak shape; requires optimization. [13] |

| Flow Rate | 0.1 - 0.3 mL/min | Lower flow rates often improve resolution on chiral columns. |

| Injection Volume | 5 - 10 µL | Dependent on sample concentration and system sensitivity. |

| LC Gradient | See table below | A shallow gradient is crucial for resolving closely eluting enantiomers. [2] |

Optimized LC Gradient Profile:

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 50 | 50 |

| 40.0 | 10 | 90 |

| 41.0 | 1 | 99 |

| 45.0 | 1 | 99 |

| 46.0 | 50 | 50 |

| 55.0 | 50 | 50 |

MS/MS Method Parameters (Negative Ion Mode):

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Notes |

| 9-HETE (R and S) | 319.2 | 151.1 | -20 to -30 | The precursor is the [M-H]⁻ ion. The product ion is characteristic of the 9-hydroxy position. [10][14] |

| 15(S)-HETE-d8 (IS) | 327.2 | 226.2 | -20 to -30 | Parameters must be optimized for the specific internal standard used. |

Data Interpretation and Quality Control

-

Peak Identification: The identities of the 9(R)-HETE and this compound peaks must be confirmed by running authentic, enantiomerically pure standards. The elution order is column-dependent and must be empirically determined.

-

Quantification: Construct a calibration curve for a racemic 9-HETE standard using the peak area ratio of the analyte to the internal standard. Calculate the concentration of each enantiomer in the unknown samples from this curve.

-

The R/S Ratio: The ratio of 9(R)-HETE to this compound is a key output. A ratio approaching 1.0 suggests a predominantly non-enzymatic, oxidative stress-driven origin. [2]A significant deviation from this ratio, with one enantiomer predominating, points towards an enzymatic source.

-

Quality Control: Regularly inject a racemic standard to monitor column performance, resolution, and retention time stability. A resolution (Rs) value >1.5 is desirable for baseline separation.

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Poor or No Chiral Resolution | - Inappropriate chiral column.- Mobile phase composition is not optimal.- Flow rate is too high. | - Ensure a polysaccharide-based column is used.- Re-optimize the mobile phase gradient; try different organic modifiers (e.g., ethanol).- Reduce the flow rate. |

| Poor Peak Shape (Tailing/Fronting) | - Column degradation.- Sample overload.- Incompatibility between sample solvent and mobile phase. | - Flush or replace the column.- Dilute the sample or inject a smaller volume.- Ensure the sample is reconstituted in the initial mobile phase. |

| Low Signal Intensity | - Inefficient extraction.- Poor ionization in the MS source.- Suboptimal MS/MS parameters. | - Optimize the SPE protocol.- Clean the MS source.- Re-tune the collision energy and other source parameters. |

| Shifting Retention Times | - Column aging.- Fluctuation in column temperature.- Changes in mobile phase preparation. | - Use a new column or re-equilibrate extensively.- Ensure stable column thermostatting.- Prepare fresh mobile phases daily. |

Conclusion

The chiral analysis of 9-HETE isomers is a technically demanding but highly informative endeavor. By providing distinct measures of enzymatic signaling versus non-specific oxidative damage, this analysis offers profound insights into complex biological processes. The workflow and protocols detailed in this note, combining optimized solid-phase extraction with high-resolution chiral LC-MS/MS, provide a robust and reliable framework for researchers to accurately quantify this compound and 9(R)-HETE in biological samples, thereby advancing our understanding of lipid mediator biology in health and disease.

References

-

Balas, L., et al. (2014). 12-Hydroxyeicosatetraenoic acid is the only enzymatically produced HETE increased under brain ischemia. Journal of Neurochemistry. Available at: [Link]

-

De Petrocellis, L., et al. (1995). Biosynthesis, structure and biological activity of hydroxyeicosatetraenoic acids in Hydra vulgaris. Biochemical Journal. Available at: [Link]

-

Albreht, A., et al. (2011). A Novel Derivatization Procedure and Chiral Gas Chromatographic Method for Enantiomeric Purity Screening of L-Carnitine. ResearchGate. Available at: [Link]

-

Schneider, C., et al. (2007). Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography. Methods in Enzymology. Available at: [Link]

-

Yang, P., et al. (2009). A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites. Journal of Chromatography B. Available at: [Link]

-

LIPID MAPS. (2013). Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry. Available at: [Link]

-

Gladyshev, V. N. (2014). Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. Available at: [Link]

-

Mori, K. (2022). A Highly Selective and Sensitive Chiral Derivatization Method for High-Performance Liquid Chromatographic Determination of the Stereoisomer Composition of Natural Products With Chiral Branched Alkyl Chains. Journal of Chemical Ecology. Available at: [Link]

-

Hammock, B. D., et al. (2018). Targeted Chiral Analysis of Bioactive Arachidonic Acid Metabolites Using Liquid-Chromatography-Mass Spectrometry. Metabolites. Available at: [Link]

-

Christie, W. W. (2019). The Chromatographic Resolution of Chiral Lipids. AOCS Lipid Library. Available at: [Link]

-

Doriane, T., & Yamada, M. (n.d.). 10 min LC-MSMS analysis of fatty acids in triacylglycerols to compare human serum and food. Shimadzu Corporation. Available at: [Link]

-

Tömösközi, Z., et al. (2020). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. Molecules. Available at: [Link]

-

Ahuja, S. (2019). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

-

Tekiner-Gulbas, B. (n.d.). Stereochemistry and Biological Activity of Drugs. SlideShare. Available at: [Link]

-

Murphy, R. C., & Gaskell, S. J. (2006). Detection and quantitation of eicosanoids via high performance liquid chromatography-electrospray ionization-mass spectrometry. Methods in Enzymology. Available at: [Link]

-

Ilisz, I., et al. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules. Available at: [Link]

-

Bhardwaj, J., et al. (2022). Pre-column Derivatization¸ Elution Order, Molecular Configuration and Green Chromatographic Separation of Diastereomeric Derivatives of β-Amino Alcohols. Letters in Applied NanoBioScience. Available at: [Link]

-

Valdivielso, I., et al. (2019). Non-Targeted LC-MS/MS Assay for Screening Over 100 Lipid Mediators from ARA, EPA, and DHA in Biological Samples Based on Mass Spectral Fragmentations. Molecules. Available at: [Link]

-

Bhushan, R. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available at: [Link]

-

Dr. Maisch HPLC. (2021). Chiral HPLC - from Basics to the Latest and Unique Novelties. YouTube. Available at: [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. 12-Hydroxyeicosatetraenoic acid is the only enzymatically produced HETE increased under brain ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. csfarmacie.cz [csfarmacie.cz]

- 8. A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. lipidmaps.org [lipidmaps.org]

- 11. Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. lcms.cz [lcms.cz]

- 13. mdpi.com [mdpi.com]

- 14. scispace.com [scispace.com]